N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
“N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, include a refractive index of 1.4819, a boiling point of 108-111 °C/26 mmHg, and a density of 1.117 g/mL at 20 °C .Scientific Research Applications
Biological Activity and Hybrid Compounds
Sulfonamide Hybrids
Sulfonamides are an essential class of drugs with various pharmacological activities, including antibacterial, antitumor, and anti-neuropathic pain. Recent advances have led to the development of sulfonamide hybrids, which combine sulfonamides with other active pharmaceutical scaffolds to create compounds with diverse biological activities. These hybrids have been synthesized by incorporating various moieties such as coumarin, indole, quinoline, and pyrazole, showing significant promise in drug development (Ghomashi et al., 2022).
Heterocyclic Systems and Synthesis
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds containing the quinoxalin-2-yl moiety has been explored, with studies showing the creation of various derivatives with potential biological activities. For instance, three-component reactions involving quinoxalin-2-yl furan diones have led to compounds that could serve as intermediates for further biological evaluation (Lisovenko et al., 2016).
Antibacterial and Antifungal Activities
Antimicrobial Properties
Novel compounds with the sulfonamido moiety have been synthesized and evaluated for their antibacterial and antifungal properties. These efforts aim to develop new therapeutic agents against various pathogens, demonstrating the importance of such compounds in addressing resistance to existing antibiotics (Azab et al., 2013).
Anticancer and Antidiabetic Potential
Anticancer and Antidiabetic Derivatives
Research into the development of spirothiazolidine analogs has highlighted the potential of such compounds in treating cancer and diabetes. Through various synthetic pathways, compounds exhibiting significant anticancer activities against human carcinoma cell lines and notable antidiabetic properties have been identified, underscoring the therapeutic potential of this class of compounds (Flefel et al., 2019).
properties
IUPAC Name |
N-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-24-13-14(12-20-24)30(26,27)23-17-18(22-16-5-3-2-4-15(16)21-17)25-8-6-19(7-9-25)28-10-11-29-19/h2-5,12-13H,6-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSACMKLSFOOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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